2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilocine ring, which is a six-membered ring containing silicon and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine typically involves the reaction of a silicon-containing precursor with an appropriate diol. One common method involves the reaction of dichlorodimethylsilane with 1,2-propanediol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the dioxasilocine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Siloxane derivatives
Reduction: Silane derivatives
Substitution: Various substituted dioxasilocine derivatives
Wissenschaftliche Forschungsanwendungen
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-glycidyloxyphenyl)propane: Known for its use in the production of epoxy resins, this compound has glycidyloxy groups attached to the phenyl rings.
Uniqueness
2,2-Bis(propan-2-yl)-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is unique due to its dioxasilocine ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
Molekularformel |
C11H22O2Si |
---|---|
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
2,2-di(propan-2-yl)-5,8-dihydro-4H-1,3,2-dioxasilocine |
InChI |
InChI=1S/C11H22O2Si/c1-10(2)14(11(3)4)12-8-6-5-7-9-13-14/h5-6,10-11H,7-9H2,1-4H3 |
InChI-Schlüssel |
YBYQYMPJHKPHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si]1(OCCC=CCO1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.